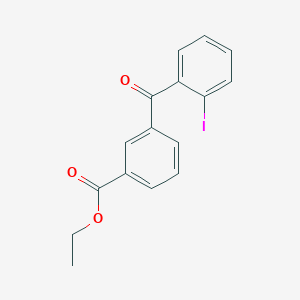

3-乙氧羰基-2'-碘代苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethoxycarbonyl-2’-iodobenzophenone, also known as ethyl 3-(2-iodobenzoyl)benzoate, is a chemical compound with the molecular formula C16H13IO3 . It has gained significant attention and importance in several fields of research and industry.

Molecular Structure Analysis

The molecular structure of 3-Ethoxycarbonyl-2’-iodobenzophenone consists of 16 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The molecular weight of this compound is 380.18 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethoxycarbonyl-2’-iodobenzophenone are not available, it’s likely that this compound would participate in typical organic reactions. For instance, the presence of the carbonyl group could make it a participant in condensation reactions, such as the Knoevenagel condensation .科学研究应用

合成和结构研究

- 合成用于化学分析的衍生物:3-乙氧羰基-2'-碘代苯甲酮用于合成各种衍生物。例如,它有助于生产 7-氧代-4,5,6,7-四氢苯并[b]-噻吩,通过化学和光谱方法有助于理解这些化合物的结构 (Kharizomenova 等,1984)。

催化和化学反应

- 在羧化反应中的作用:该化合物在羧化反应中发挥作用,特别是在羟基苯甲酸和羟基萘甲酸的合成中,这些酸具有广泛的实际应用,包括开发水杨酸和对氨基水杨酸等药物 (Suerbaev 等,2015)。

药物研究

- 药物合成中的中间体:它作为合成各种药理相关化合物(如六氢茚并[1,2-d]氮杂菲)的中间体,这对于开发新的药物至关重要 (Kimura 和 Morosawa,1979)。

生物技术应用

- 生物技术研究:研究表明,它的衍生物(如反-水藓酸乙酯)是从水藓等天然来源中分离出来的,表明其在生物技术研究和应用中的潜力 (Rasmussen 等,1995)。

材料科学

- 纳米纤维改性:在材料科学领域,3-乙氧羰基-2'-碘代苯甲酮的衍生物用于改性气相生长碳纳米纤维,说明了其在增强各种应用的材料性能方面的用途 (Baek 等,2004)。

化学和分子生物学

- 寡脱氧核苷酸的合成:该化合物参与寡脱氧核苷酸的合成,显示了其在分子生物学和遗传学研究中的重要性 (Mishra 和 Misra,1986)。

环境科学

- 研究环境污染物:对 3-乙氧羰基-2'-碘代苯甲酮衍生物(如二苯甲酮-3)的研究对于了解环境污染物的影响至关重要,特别是在水样中 (Negreira 等,2009)。

作用机制

Target of Action

It is known that this compound is used in the synthesis of pyrrolo[2,3-b]pyrrole frameworks , suggesting that its targets could be enzymes or proteins involved in these biochemical pathways.

Mode of Action

3-Ethoxycarbonyl-2’-iodobenzophenone is involved in a chemoselective [3 + 2] annulation reaction with 2-aryl-3-ethoxycarbonyl-pyrroline-4,5-dione . This reaction involves copper-mediated N–O bond cleavage followed by the formation of carbon–carbon and carbon–nitrogen bonds

Biochemical Pathways

It is known that this compound is used in the synthesis of pyrrolo[2,3-b]pyrrole frameworks , suggesting that it may affect pathways related to these structures.

Result of Action

It is known that this compound is used in the synthesis of pyrrolo[2,3-b]pyrrole frameworks , suggesting that it may have effects related to these structures.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethoxycarbonyl-2’-iodobenzophenone . .

属性

IUPAC Name |

ethyl 3-(2-iodobenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)12-7-5-6-11(10-12)15(18)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUIPZYODDWZDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641526 |

Source

|

| Record name | Ethyl 3-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxycarbonyl-2'-iodobenzophenone | |

CAS RN |

890098-35-8 |

Source

|

| Record name | Ethyl 3-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323881.png)

![cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323882.png)

![cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323884.png)

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)

![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323891.png)

![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323893.png)

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323896.png)

![trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323897.png)

![trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323899.png)

![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323901.png)

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323902.png)

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323903.png)